

The Impact of SKI-73 on Cellular Signaling: A Technical Overview

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Compound of Interest

Compound Name: SKI-73

Cat. No.: B15587079

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Abstract

SKI-73 is a cell-permeable prodrug that is rapidly converted to its active form, SKI-72, a potent and selective inhibitor of Protein Arginine Methyltransferase 4 (PRMT4), also known as Coactivator-Associated Arginine Methyltransferase 1 (CARM1). As a critical regulator of transcription and other cellular processes, the inhibition of PRMT4 by SKI-72 elicits significant downstream effects on various biological pathways. This technical guide provides an in-depth analysis of the pathways affected by **SKI-73**, supported by quantitative data, detailed experimental protocols, and visual representations of the underlying molecular mechanisms.

Core Mechanism of Action: Inhibition of PRMT4

SKI-72, the active metabolite of **SKI-73**, functions as a highly potent and selective inhibitor of PRMT4, a Type I protein arginine methyltransferase. PRMT4 catalyzes the asymmetric dimethylation of arginine residues on both histone and non-histone protein substrates. This post-translational modification plays a crucial role in the regulation of gene transcription, RNA processing, and signal transduction.

Mechanism: SKI-72 is an S-adenosylmethionine (SAM)-competitive and substrate-noncompetitive inhibitor of PRMT4.^[1] This means that SKI-72 binds to the SAM-binding pocket of PRMT4, preventing the binding of the methyl donor and thereby inhibiting the

methyltransferase activity of the enzyme. The binding of SKI-72 to PRMT4 has been confirmed through surface plasmon resonance (SPR) and protein-ligand crystallography.^[1]

Quantitative Data: Potency and Selectivity of SKI-72

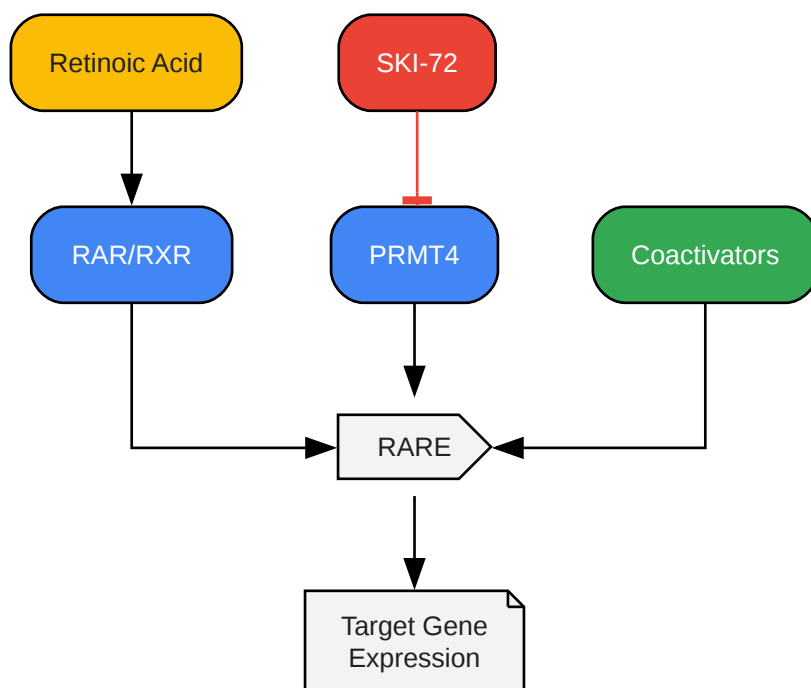
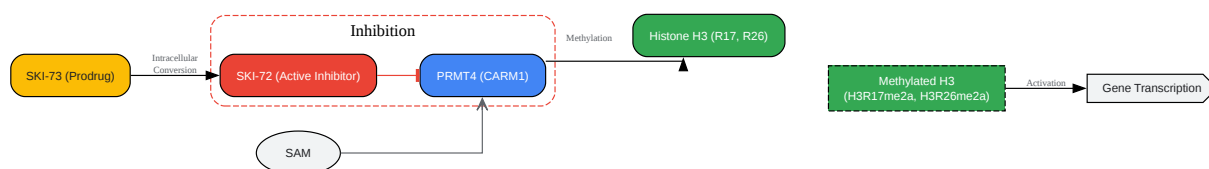
Compound	Target	IC50 (in vitro)	Selectivity
SKI-72	PRMT4 (CARM1)	13 nM ^[1]	>30-fold vs. other PRMTs (PRMT7 IC50 = 400 nM) ^[1]
SKI-72N (inactive control)	PRMT4 (CARM1)	1.04 µM ^[1]	Inactive against other PRMTs ^[1]

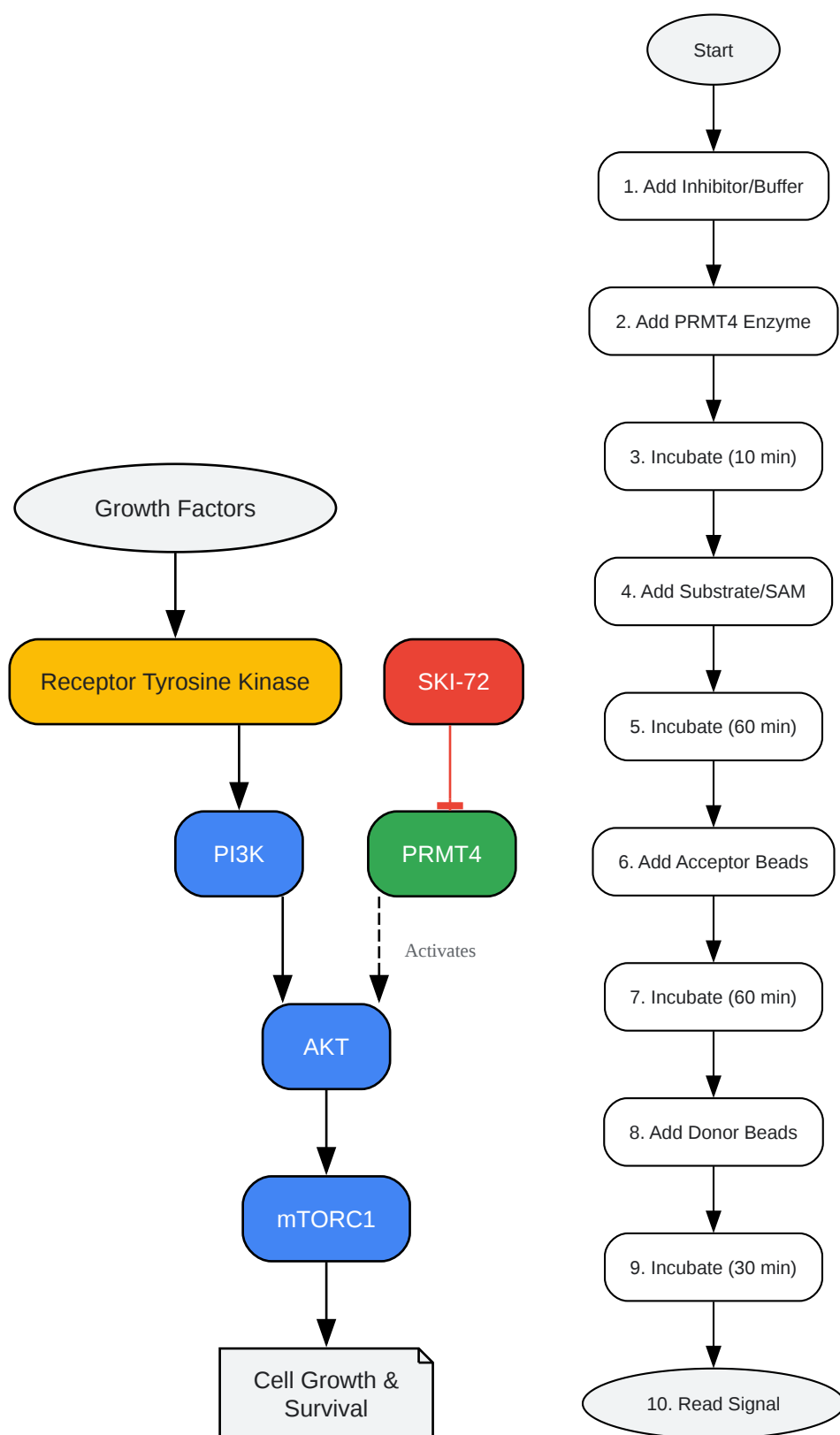
Biological Pathways Affected by SKI-73

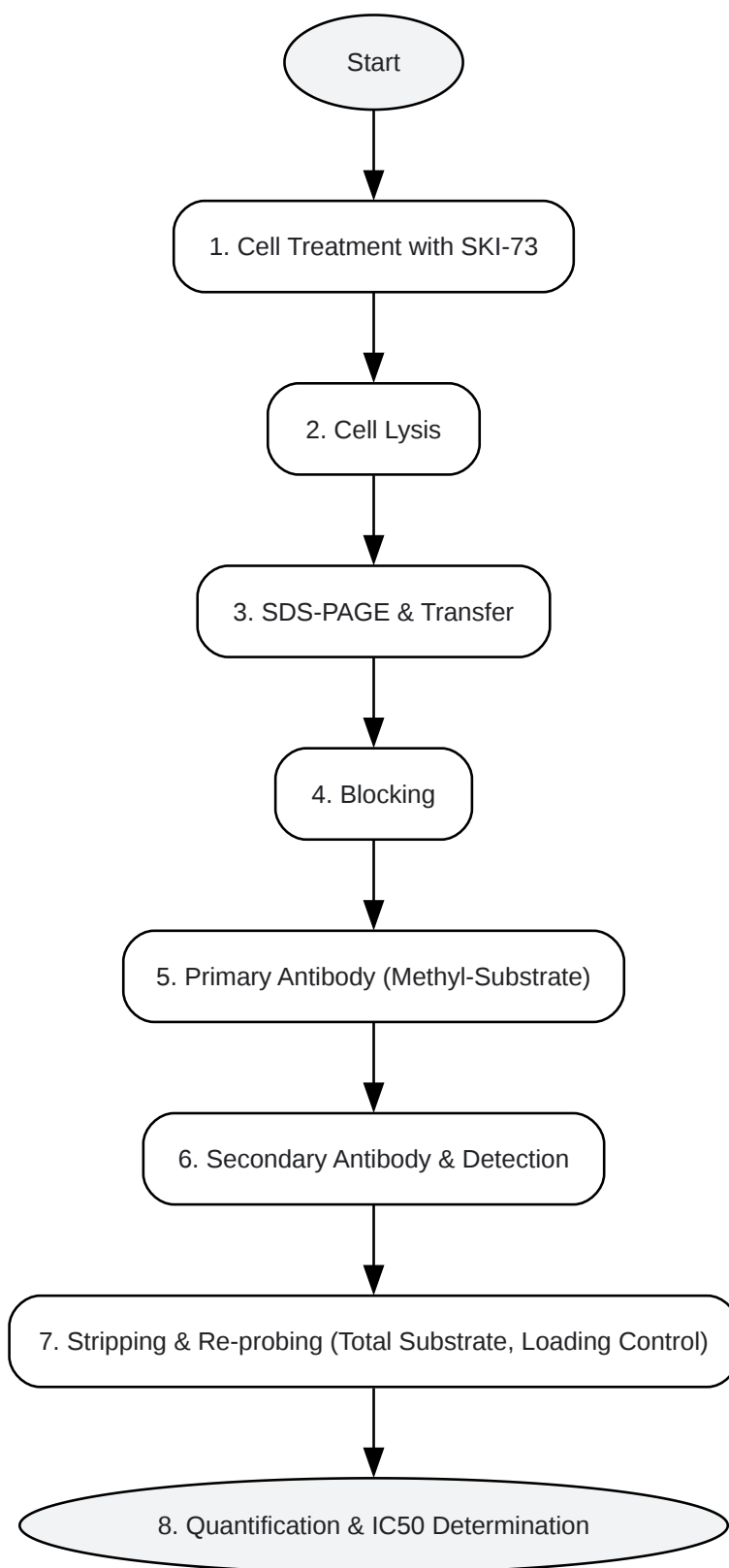
The inhibition of PRMT4 by SKI-72 leads to the modulation of several key biological pathways, primarily through the alteration of gene expression programs.

Transcriptional Regulation

PRMT4 is a key transcriptional coactivator that methylates histone H3 at arginines 17 and 26 (H3R17me2a, H3R26me2a), marks associated with active gene transcription. By inhibiting PRMT4, **SKI-73** treatment leads to a reduction in these histone marks, resulting in altered gene expression.







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References

- 1. Probe SKI-73 | Chemical Probes Portal [chemicalprobes.org]
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